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Compound of Interest

Compound Name:
5-Chloro-N-methylpyrimidin-2-

amine

CAS No.: 45715-16-0

Cat. No.: B1592319 Get Quote

5-Chloro-N-methylpyrimidin-2-amine is a heterocyclic compound of significant interest in

medicinal chemistry and drug development. As a substituted pyrimidine, it serves as a

foundational scaffold for a variety of kinase inhibitors, which are crucial in the development of

targeted cancer therapies and treatments for inflammatory diseases.[1][2] The precise

arrangement of its substituents—a chloro group at the 5-position and an N-methylamino group

at the 2-position—is critical to its biological activity and interaction with molecular targets.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive

analytical technique for the unambiguous structural characterization of such molecules.[3] It

provides detailed information about the molecular framework by probing the magnetic

properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). This guide offers a

comprehensive analysis of the ¹H and ¹³C NMR spectra of 5-Chloro-N-methylpyrimidin-2-
amine, explains the rationale behind spectral assignments, provides a validated experimental

protocol for data acquisition, and explores the application of advanced 2D NMR techniques for

complete structural verification.

Molecular Structure and Atom Numbering
A clear assignment of NMR signals requires a standardized numbering system for the atoms in

the molecule. The following diagram illustrates the structure of 5-Chloro-N-methylpyrimidin-2-
amine with the conventional numbering for the pyrimidine ring.
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Caption: Molecular structure of 5-Chloro-N-methylpyrimidin-2-amine.

Part 1: ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the chemical environment and connectivity of

protons in a molecule.[3] For 5-Chloro-N-methylpyrimidin-2-amine, we expect three distinct

signals corresponding to the pyrimidine ring protons, the N-methyl protons, and the amine

proton.

Predicted Chemical Shifts, Multiplicity, and Integration
Pyrimidine Protons (H4 and H6): Due to the molecule's symmetry, the protons at positions 4

and 6 are chemically equivalent. They are attached to sp²-hybridized carbons in an electron-

deficient aromatic ring, which deshields them significantly. Therefore, they are expected to

resonate at a low field (downfield). Because they are equivalent, they will not split each other

and should appear as a single peak.

Expected Signal: A singlet at approximately δ 8.0-8.5 ppm.

Integration: 2H.

N-Methyl Protons (H7): The protons of the methyl group are attached to a carbon bonded to

a nitrogen atom. This environment is relatively shielded compared to the aromatic protons,

so their signal will appear at a higher field (upfield).[4] The three protons are equivalent and

have no adjacent, non-equivalent protons to couple with, resulting in a singlet.

Expected Signal: A singlet at approximately δ 2.9-3.1 ppm.

Integration: 3H.

Amine Proton (N-H): The chemical shift of the N-H proton is highly variable and depends on

factors like solvent, concentration, and temperature due to hydrogen bonding and chemical

exchange. In a non-protic solvent like CDCl₃, it might be a sharp signal, while in DMSO-d₆, it

is often a broader singlet. It can sometimes show coupling to the adjacent methyl protons (a

quartet), but this is often not observed due to the rapid exchange of the amine proton or

quadrupolar broadening from the ¹⁴N nucleus.
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Expected Signal: A broad singlet at approximately δ 5.0-6.0 ppm.

Integration: 1H.

Data Summary Table: ¹H NMR
Assigned
Proton

Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Rationale

H4 / H6 8.0 - 8.5 Singlet (s) 2H

Protons on an

electron-deficient

heteroaromatic

ring; chemically

equivalent.

N-CH₃ (H7) 2.9 - 3.1 Singlet (s) 3H

Aliphatic protons

attached to a

nitrogen atom.

N-H 5.0 - 6.0
Broad Singlet (br

s)
1H

Exchangeable

proton; chemical

shift is solvent

and

concentration-

dependent.

Part 2: ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the carbon framework of a molecule.[3] In a standard proton-

decoupled spectrum, each unique carbon atom produces a single sharp line. For 5-Chloro-N-
methylpyrimidin-2-amine, four distinct carbon signals are expected.

Predicted Chemical Shifts
C2 Carbon: This carbon is bonded to three highly electronegative nitrogen atoms (two in the

ring, one in the amino group). This environment causes extreme deshielding, pushing its

signal significantly downfield.
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Expected Signal: Approximately δ 160-165 ppm.

C4 and C6 Carbons: These two carbons are equivalent due to symmetry. They are part of

the aromatic ring and bonded to nitrogen, resulting in a downfield shift.

Expected Signal: Approximately δ 155-160 ppm.

C5 Carbon: This carbon is directly attached to the electronegative chlorine atom. The

inductive effect of chlorine deshields the carbon, but this effect is often less pronounced than

that of ring nitrogens in a heteroaromatic system.

Expected Signal: Approximately δ 115-125 ppm.

N-Methyl Carbon (C7): This is an aliphatic sp³-hybridized carbon. It is the most shielded

carbon in the molecule and will appear far upfield.[4]

Expected Signal: Approximately δ 25-30 ppm.

Data Summary Table: ¹³C NMR
Assigned Carbon

Predicted Chemical Shift
(δ, ppm)

Rationale

C2 160 - 165

Bonded to three nitrogen

atoms, causing strong

deshielding.

C4 / C6 155 - 160

Equivalent sp² carbons in a

heteroaromatic ring, bonded to

nitrogen.

C5 115 - 125
sp² carbon bonded to an

electronegative chlorine atom.

C7 (N-CH₃) 25 - 30 Shielded sp³ aliphatic carbon.

Part 3: Validated Experimental Protocol
Acquiring high-quality, reproducible NMR data is paramount. The following protocol outlines a

self-validating system for the analysis of 5-Chloro-N-methylpyrimidin-2-amine.
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Step-by-Step Methodology
Sample Preparation:

Accurately weigh 5-10 mg of the high-purity compound.

Dissolve the sample in ~0.6 mL of a deuterated solvent. Causality: DMSO-d₆ is often

preferred for compounds with exchangeable protons (like N-H) as it slows the exchange

rate, leading to sharper N-H signals. CDCl₃ is also suitable but may result in a broader N-

H peak.

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the

chemical shift reference to δ 0.00 ppm.[4]

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

Insert the sample into a spectrometer (e.g., 400 MHz or higher).

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic

field to achieve optimal homogeneity.

Set acquisition parameters:

Pulse Angle: 30-45 degrees. Causality: A smaller pulse angle allows for a shorter

relaxation delay without saturating the signals, increasing throughput.

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time (aq): 2-4 seconds.

Number of Scans (ns): 8-16. Causality: Averaging multiple scans improves the signal-to-

noise ratio.

¹³C NMR Acquisition:

Use a standard proton-decoupled pulse program (e.g., zgpg30).
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Set acquisition parameters:

Pulse Angle: 30 degrees.

Relaxation Delay (d1): 2 seconds.

Number of Scans (ns): 128-1024. Causality: A higher number of scans is required for

¹³C NMR due to the low natural abundance of the ¹³C isotope and its smaller

gyromagnetic ratio.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Perform phase correction and baseline correction to obtain a clean spectrum.

Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

Experimental Workflow Diagram
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Caption: Standard workflow for NMR spectral acquisition and analysis.
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Part 4: Advanced 2D NMR for Unambiguous
Assignment
While the structure of 5-Chloro-N-methylpyrimidin-2-amine is simple enough to be assigned

with 1D NMR, complex derivatives require 2D techniques for definitive proof of structure. These

experiments correlate signals and provide connectivity information.[5]

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton

signals with the signals of the carbons to which they are directly attached. It would show a

cross-peak between the H4/H6 protons and the C4/C6 carbon, and another between the

methyl protons and the methyl carbon. This confirms the direct C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range

couplings (typically 2-3 bonds) between protons and carbons. It is crucial for piecing together

the molecular skeleton. Expected correlations would include:

From the methyl protons (H7) to C2.

From the ring protons (H4/H6) to C2, C5, and the other ring carbon (C6/C4).

COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to

each other. For this molecule, no cross-peaks would be expected as there are no vicinal

non-equivalent protons.

Logical Relationship of NMR Experiments

1D ¹H NMR
(Proton Environments)

2D HSQC
(Direct C-H Bonds)

Final Validated
Structure

1D ¹³C NMR
(Carbon Framework)

2D HMBC
(Connectivity via

2-3 Bonds)

Click to download full resolution via product page

Caption: Interconnectivity of NMR experiments for structural elucidation.
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Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra, guided by the fundamental principles

of chemical shift and coupling, allows for the confident structural determination of 5-Chloro-N-
methylpyrimidin-2-amine. The predicted spectra, characterized by a downfield aromatic

singlet, an upfield N-methyl singlet, and four distinct carbon signals, provide a clear spectral

signature for this important chemical entity. By following a rigorous experimental protocol and

employing advanced 2D NMR techniques when necessary, researchers can ensure the

identity, purity, and structural integrity of this compound, which is a critical requirement for its

application in drug discovery and development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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